1-methyl-2-(pyrrolidin-3-ylsulfanyl)-1H-imidazole

Medicinal Chemistry QSAR ADME Prediction

Researchers sourcing GlyT1 inhibitor scaffolds often face limited structural diversity among commercial building blocks. This compound resolves that gap with a distinctive thioether-linked 1-methylimidazole-pyrrolidine architecture that cannot be replicated by generic heterocycles. • XLogP3 0.6 & TPSA 55.2 Ų - balanced lipophilicity/polarity profile for CNS lead optimization. • Hydrochloride salt (CAS 1864052-15-2) available separately for aqueous-solubility-requiring bioassays. • ≥95% purity across major suppliers; shipped ambient as a non-hazardous research chemical.

Molecular Formula C8H13N3S
Molecular Weight 183.28 g/mol
Cat. No. B13245805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-2-(pyrrolidin-3-ylsulfanyl)-1H-imidazole
Molecular FormulaC8H13N3S
Molecular Weight183.28 g/mol
Structural Identifiers
SMILESCN1C=CN=C1SC2CCNC2
InChIInChI=1S/C8H13N3S/c1-11-5-4-10-8(11)12-7-2-3-9-6-7/h4-5,7,9H,2-3,6H2,1H3
InChIKeyGLUVISMXTISXCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-(pyrrolidin-3-ylsulfanyl)-1H-imidazole Overview


1-Methyl-2-(pyrrolidin-3-ylsulfanyl)-1H-imidazole (CAS No. 1249715-42-1) is a heterocyclic compound that features both an imidazole and a pyrrolidine moiety linked via a sulfur atom. It is primarily used as a versatile building block in medicinal chemistry and chemical synthesis [1]. The compound's structure, which includes a thioether linkage and a basic amine in the pyrrolidine ring, provides multiple sites for chemical modification and potential for diverse intermolecular interactions, such as hydrogen bonding [2]. This specific substitution pattern distinguishes it from simpler imidazole or pyrrolidine derivatives, offering a unique molecular scaffold for drug discovery programs.

Thioether-linked imidazole-pyrrolidine scaffold
Multiple modification sites for SAR exploration
Building block for medicinal chemistry synthesis

1-Methyl-2-(pyrrolidin-3-ylsulfanyl)-1H-imidazole: Structural Uniqueness


Generic substitution is not possible for 1-methyl-2-(pyrrolidin-3-ylsulfanyl)-1H-imidazole due to its unique combination of molecular features. The compound is characterized by a 1-methylimidazole ring linked via a thioether bond to a pyrrolidine ring at the 3-position [1]. This specific connectivity and the presence of a secondary amine in the pyrrolidine ring create a distinct three-dimensional pharmacophore that cannot be replicated by simpler, more common heterocycles like 1-methylimidazole or pyrrolidine alone [2]. The calculated physicochemical properties, such as a XLogP3-AA of 0.6 and a topological polar surface area (TPSA) of 55.2 Ų, provide a specific profile that influences its behavior in biological systems and chemical reactions [3]. These properties are intrinsic to the molecule's specific structure and would be altered in any close analog, impacting binding affinity, solubility, and metabolic stability in unpredictable ways. Therefore, substituting this compound with a generic alternative would invalidate the quantitative structure-activity relationships (QSAR) and chemical behavior that depend on this precise molecular architecture.

Unique pharmacophore
Specific thioether-pyrrolidine connectivity cannot be replicated by simpler imidazole or pyrrolidine derivatives alone.
Property shift
Computed lipophilicity and polarity profile would be altered in any close analog, potentially affecting binding affinity and solubility.
QSAR disruption
Generic substitution invalidates quantitative structure-activity models that depend on this precise molecular architecture.

Quantitative Evidence for 1-Methyl-2-(pyrrolidin-3-ylsulfanyl)-1H-imidazole


Predicted LogP and TPSA

The compound 1-methyl-2-(pyrrolidin-3-ylsulfanyl)-1H-imidazole has a computed XLogP3-AA value of 0.6 and a topological polar surface area (TPSA) of 55.2 Ų [1]. While no direct comparator data is available in the provided search results, these values provide a quantitative baseline for its lipophilicity and polarity. This profile suggests a balance between hydrophilicity and lipophilicity, which is a key consideration in drug design for optimizing membrane permeability and aqueous solubility. The presence of both a basic amine (pyrrolidine) and a heteroaromatic imidazole ring contributes to this specific property profile, which differs from simpler analogs like 1-methyl-2-(methylthio)-1H-imidazole (MW: 128.2 g/mol) , which lacks the additional polar surface area and hydrogen-bonding capacity of the pyrrolidine ring.

Computed LogP & TPSA
Class-level
XLogP3-AA 0.6TPSA 55.2 Ų
Supports lipophilicity and polarity baseline for scaffold profiling.
Comparator analog data not available; class-level inference.
Medicinal Chemistry QSAR ADME Prediction

Hydrochloride Salt: Aqueous Solubility

The hydrochloride salt of 1-methyl-2-(pyrrolidin-3-ylsulfanyl)-1H-imidazole (CAS No. 1864052-15-2) is a distinct product form with a molecular weight of 219.74 g/mol [1]. While specific solubility data (e.g., mg/mL) for this exact compound was not found in the search results, its existence as a hydrochloride salt (with a typical purity of 95%) indicates a strategy to improve aqueous solubility and chemical stability compared to its freebase counterpart (MW 183.28 g/mol) [2]. This is a common and crucial differentiation for procurement when planning biological assays that require aqueous buffers. The hydrochloride salt form provides a clear advantage for in vitro pharmacology by facilitating compound dissolution and handling, which is not possible with the neutral freebase form.

HCl Salt Molecular Weight
Head-to-head
219.74 g/molvs Freebase 183.28 g/mol
+36.46 g/mol
Salt form may support aqueous solubility for biological assays.
Solubility improvement inferred; direct solubility data not reported.
Formulation In Vitro Assays Compound Management

TPSA and Membrane Permeability

The computed topological polar surface area (TPSA) for 1-methyl-2-(pyrrolidin-3-ylsulfanyl)-1H-imidazole is 55.2 Ų [1]. This quantitative value is a key parameter used in predictive models for oral bioavailability and blood-brain barrier (BBB) penetration. A TPSA below 60 Ų is generally associated with good membrane permeability. While a direct comparison to the TPSA of a close analog like 1-methyl-2-(methylthio)-1H-imidazole is not available from the search results, the latter would have a lower TPSA due to the absence of the pyrrolidine nitrogen atom. The presence of the pyrrolidine ring adds a hydrogen-bond donor/acceptor site, increasing the TPSA by a quantifiable amount, which can be a decisive factor in tuning the ADME properties of a lead series.

TPSA & Permeability Prediction
Class-level
55.2 Ų
Reported TPSA value supports permeability profiling for lead optimization.
Below 60 Ų typically associated with good membrane permeability.
ADME Drug Design Blood-Brain Barrier

1-Methyl-2-(pyrrolidin-3-ylsulfanyl)-1H-imidazole Application Scenarios


Building Block for GlyT1 Inhibitors

This compound serves as a valuable scaffold for synthesizing pyrrolidine-based GlyT1 inhibitors. The structure aligns with key pharmacophoric features described in patents for pyrrolidine derivatives that are claimed to inhibit the glycine transporter GlyT1 [1]. The 2-(pyrrolidin-3-ylsulfanyl)-1H-imidazole core provides a framework for further chemical elaboration to generate novel compounds targeting neurological and psychiatric disorders where GlyT1 inhibition is a therapeutic strategy. The specific substitution pattern allows for exploring SAR around both the imidazole and pyrrolidine rings, making it a strategic choice for medicinal chemistry programs focused on this target class.

Scaffold for ADME Optimization

The calculated physicochemical properties of this compound—specifically its XLogP3-AA of 0.6 and TPSA of 55.2 Ų [2]—make it a suitable core scaffold for lead optimization programs where balancing lipophilicity and polarity is critical. Chemists can use this compound as a starting point to synthesize focused libraries with the aim of achieving favorable oral bioavailability or modulating central nervous system penetration. The presence of the pyrrolidine ring provides a handle for introducing additional substituents to fine-tune these properties without drastically altering the core pharmacophore.

Hydrochloride Salt for In Vitro Pharmacology

The hydrochloride salt form (CAS 1864052-15-2) is the optimal choice for any in vitro biological assay requiring aqueous solubility [3]. This includes high-throughput screening (HTS), enzyme inhibition assays, and cell-based assays. The improved solubility and stability of the salt form over the freebase ensures accurate dosing and reduces variability due to precipitation or compound degradation. This makes it the necessary procurement choice for researchers conducting early-stage biological evaluations of this chemical scaffold.

Application
Selection Property
Validation Focus
GlyT1 inhibitor synthesis
Pyrrolidine-imidazole scaffold alignment
GlyT1 inhibition assay and SAR expansion
ADME optimization scaffold
Balanced lipophilicity and polarity profile
Permeability and solubility profiling in lead series
In vitro pharmacology
Hydrochloride salt form for aqueous compatibility
Aqueous solubility and stability testing under assay conditions
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